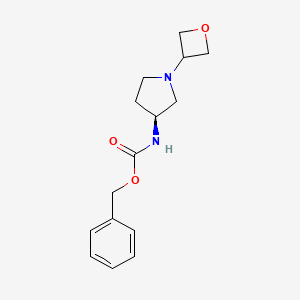

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGHCCLXOHBQA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

To the Valued Researcher,

Following a comprehensive search of available scientific databases and chemical literature, we must report that specific experimental data for the compound (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is not presently available. This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized.

However, based on the constituent functional groups and structural motifs within the requested molecule, we can provide a detailed predictive analysis of its chemical properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds. Our analysis is grounded in established principles of organic chemistry and draws parallels from well-documented analogs.

Molecular Structure and Core Functional Groups

The structure of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate incorporates three key pharmacophoric elements: a pyrrolidine ring, an oxetane moiety, and a benzyl carbamate group. The stereochemistry at the 3-position of the pyrrolidine ring is specified as (S), which is a critical determinant of its potential biological activity.

Figure 2. Retrosynthetic Analysis.

A potential forward synthesis is outlined below:

Step 1: Protection of (S)-3-Aminopyrrolidine The synthesis would likely start with a commercially available chiral building block such as (S)-3-(Boc-amino)pyrrolidine.[][2] The Boc (tert-butoxycarbonyl) group is a common protecting group for amines.

Step 2: N-Alkylation with Oxetan-3-one The protected (S)-3-aminopyrrolidine can be reacted with oxetan-3-one via reductive amination. This reaction involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ, typically with a mild reducing agent like sodium triacetoxyborohydride.

Step 3: Deprotection of the Carbamate The Boc protecting group on the 3-amino position would then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Step 4: Formation of the Benzyl Carbamate Finally, the newly exposed primary amine can be reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the target molecule, (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

Spectroscopic and Analytical Characterization (Predicted)

Should this compound be synthesized, the following analytical techniques would be crucial for its characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: A singlet around 5.1-5.2 ppm.

-

Carbamate NH: A broad singlet or doublet, the chemical shift of which would be concentration and solvent-dependent.

-

Oxetane and Pyrrolidine Protons: A complex series of multiplets in the aliphatic region (1.5-4.5 ppm). Specific assignments would require 2D NMR techniques (COSY, HSQC).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A resonance in the range of 155-160 ppm for the carbamate carbonyl.

-

Aromatic Carbons: Resonances between 127-137 ppm.

-

Benzyl and Oxetane/Pyrrolidine Carbons: Resonances in the aliphatic region (20-80 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): Expected to show a prominent [M+H]⁺ ion at m/z 277.15.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong absorption around 1680-1700 cm⁻¹ for the carbamate carbonyl.

-

C-O Stretch: Peaks corresponding to the ether linkages of the oxetane and the carbamate.

-

Potential Applications and Fields of Research

The structural motifs present in (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate suggest potential utility in drug discovery and medicinal chemistry.

-

CNS-Active Agents: The pyrrolidine ring is a common scaffold in drugs targeting the central nervous system. N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been investigated as serotonin and noradrenaline reuptake inhibitors.[3]

-

Enzyme Inhibitors: Carbamates are known to act as inhibitors for various enzymes, including cholinesterases and proteases. The specific stereochemistry and the presence of the oxetane ring could confer novel inhibitory activities. For instance, related pyrrolidine-containing structures have shown activity as histone deacetylase (HDAC) inhibitors.[4]

-

Scaffold for Library Synthesis: This molecule could serve as a versatile scaffold for the synthesis of a library of related compounds for high-throughput screening. The pyrrolidine nitrogen and the benzyl group of the carbamate offer points for further chemical modification.

Conclusion

While (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate remains a hypothetical compound at the time of this writing, its constituent parts suggest a molecule of significant interest for chemical and pharmaceutical research. The predictions laid out in this guide are intended to provide a solid theoretical foundation for any future endeavors to synthesize and characterize this novel chemical entity. The unique combination of a chiral pyrrolidine, a strained oxetane ring, and a benzyl carbamate protecting group presents both synthetic challenges and opportunities for the discovery of new chemical probes and therapeutic agents.

References

A comprehensive list of related compounds and synthetic methodologies can be found in the following resources:

-

PubChem. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. [Link]

-

U.S. Environmental Protection Agency. Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1). [Link]

-

PubChem. benzyl N-(1-carbamoylpyrrolidin-3-yl)carbamate. [Link]

- Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

-

PrepChem. Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. [Link]

-

Hoffman Fine Chemicals. (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

- Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

- Micheli, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4486-4490.

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)

Sources

Molecular weight and formula of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

An In-depth Technical Guide to (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Introduction

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chiral synthetic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture combines three key structural motifs: a stereochemically defined pyrrolidine core, a strained oxetane ring, and a benzyl carbamate protecting group. The pyrrolidine ring is a prevalent scaffold in a multitude of pharmaceuticals and biologically active natural products. The incorporation of an oxetane moiety is a contemporary strategy in drug design to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The benzyl carbamate group serves as a common protecting group for amines, which can be selectively removed during synthetic campaigns to enable further molecular elaboration. This guide provides a comprehensive overview of the molecular and physicochemical properties of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, alongside a detailed, field-proven protocol for its potential synthesis.

Molecular and Physicochemical Properties

The fundamental properties of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate have been determined based on its chemical structure. While extensive experimental data for this specific molecule is not widely published, its core attributes can be confidently established.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀N₂O₃ | Deduced from structure |

| Molecular Weight | 276.33 g/mol | [1][2] |

| Stereochemistry | (S)-enantiomer | As specified |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Predicted to be soluble in organic solvents like DCM, MeOH, and DMSO | - |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate can be logically approached via a two-step process starting from the commercially available chiral intermediate, (S)-Benzyl pyrrolidin-3-ylcarbamate. The key transformation is the selective N-alkylation of the pyrrolidine ring with oxetan-3-one via reductive amination.

Logical Framework for the Synthetic Approach

Sources

Technical Guide: Solubility Profile of Benzyl Pyrrolidin-3-ylcarbamate Derivatives

Executive Summary

Benzyl pyrrolidin-3-ylcarbamate derivatives represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors, kinase inhibitors, and cleavable linkers in Antibody-Drug Conjugates (ADCs). While the carbamate moiety offers necessary hydrolytic stability and hydrogen-bonding potential, the pyrrolidine ring introduces a distinct pH-dependent solubility profile that complicates formulation.

This guide provides a comprehensive technical analysis of the physicochemical determinants governing the solubility of this class. It moves beyond simple data listing to establish a predictive solubility model and details validated experimental protocols (thermodynamic shake-flask) required for high-integrity profiling during lead optimization.

Part 1: Structural Analysis & Physicochemical Determinants

To understand the solubility behavior of benzyl pyrrolidin-3-ylcarbamate, one must deconstruct the molecule into its competing functional domains. The solubility profile is a tug-of-war between the lipophilic benzyl anchor and the ionizable pyrrolidine nitrogen.

Molecular Dissection

-

Benzyl Moiety (Lipophilic Domain): Drives hydrophobic interactions but limits aqueous solubility. Increases

. -

Carbamate Linker (Polar Interface): Acts as both a hydrogen bond donor (NH) and acceptor (C=O). It provides chemical stability superior to esters but is susceptible to specific enzymatic cleavage (e.g., by carboxylesterases), making it ideal for prodrug design.

-

Pyrrolidine Ring (Ionizable Center): The secondary amine is the solubility "switch." With a

typically between 9.5 and 9.9 , it remains protonated (cationic) at physiological pH ranges of the stomach and upper intestine, but deprotonates (neutral) in basic environments, leading to potential precipitation.

Visualization: Structure-Property Relationship (SAR)

Figure 1: Structural dissection of benzyl pyrrolidin-3-ylcarbamate derivatives highlighting the competing physicochemical forces.

Part 2: The pH-Dependent Solubility Profile

The solubility of this class follows the Henderson-Hasselbalch relationship for weak bases. The total solubility (

Predicted Solubility Matrix

Based on the structural properties (

| Physiological Compartment | pH Condition | Dominant Species | Predicted Solubility | Mechanism |

| Stomach (SGF) | pH 1.2 | Cationic (>99%) | High (> 10 mg/mL) | Solvation of the ammonium cation reduces lattice energy barrier. |

| Duodenum (FaSSIF) | pH 6.5 | Cationic (>99%) | High/Moderate | High ionization maintained; bile salts in FaSSIF further aid solubilization via micellar encapsulation. |

| Blood/Plasma | pH 7.4 | Cationic (~99%) | Moderate | Still largely ionized, but approaching the precipitation risk zone if concentration is high. |

| Colon/Basic Media | pH > 9.0 | Neutral / Mixed | Low (< 0.1 mg/mL) | Deprotonation leads to aggregation of the lipophilic benzyl tails; high risk of precipitation. |

Key Insight: The salt form (e.g., Hydrochloride) is critical for solid-state stability and initial dissolution rates, but the thermodynamic solubility in biological buffers is dictated by the free base equilibrium.

Part 3: Validated Experimental Protocols

For drug development, kinetic solubility (from DMSO stock) is insufficient due to the "memory effect" of the solvent. Thermodynamic solubility using the Shake-Flask method is the regulatory gold standard.[1]

Protocol: Thermodynamic Shake-Flask Method

Objective: Determine equilibrium solubility in biorelevant media.

Reagents:

-

Test Compound (Solid powder, not DMSO stock).

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Preparation requires Sodium Taurocholate (3 mM) and Lecithin (0.75 mM) in phosphate buffer pH 6.5.[2]

-

SGF (Simulated Gastric Fluid): 0.1N HCl, pH 1.2.

Workflow:

-

Saturation: Add excess solid compound (approx. 2–5 mg) to 1 mL of media in a glass vial.

-

Equilibration: Shake at 37°C for 24 to 48 hours. Note: 24h is usually sufficient for non-viscous media, but 48h ensures crystal lattice equilibrium.

-

pH Check: Measure pH at the end of the experiment. If the compound is a salt, it may have significantly altered the buffer pH.

-

Separation: Centrifuge (10,000 rpm for 10 min) or filter (0.45 µm PVDF). Warning: Check for filter adsorption.

-

Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

Visualization: Solubility Workflow

Figure 2: Standardized workflow for thermodynamic solubility determination.

Part 4: Formulation & Optimization Strategies

When solubility data indicates poor performance (particularly at neutral pH), the following strategies are chemically validated for pyrrolidine carbamates:

-

Salt Selection:

-

Hydrochloride (HCl): The most common counter-ion. It utilizes the basic pyrrolidine nitrogen to form a stable crystalline salt, significantly improving dissolution rate (

) compared to the free base. -

Tosylate/Mesylate: If the HCl salt is hygroscopic, organic sulfonates often yield better crystallinity for this scaffold.

-

-

Cyclodextrin Complexation:

-

The benzyl group is an ideal guest for the hydrophobic cavity of

-cyclodextrin (or HP-

-

-

Prodrug Cleavage Considerations:

-

If used as a prodrug, ensure the carbamate stability is tested in plasma. While designed to be stable, species differences (rat vs. human plasma esterases) can affect the release rate of the active pyrrolidine amine.

-

References

-

FDA/USP Guidelines. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Biorelevant Media Preparation. Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies, August 2009.[3] Available at: [Link]

-

Chemical Properties. 3-Aminopyrrolidine derivatives pKa and physicochemical data. PubChem Compound Summary. Available at: [Link]

-

Carbamate Chemistry. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Literature review of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate analogs

An In-Depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate and its analogs, a class of compounds holding significant promise in modern drug discovery. By leveraging the unique properties of both the oxetane and pyrrolidine scaffolds, these molecules offer a compelling platform for the development of novel therapeutics. This document will delve into the synthetic strategies for accessing this chemical space, explore the anticipated structure-activity relationships (SAR), and discuss the potential pharmacological applications based on the foundational principles of medicinal chemistry.

Introduction: The Strategic Combination of Privileged Scaffolds

The pursuit of novel drug candidates with optimized efficacy, safety, and pharmacokinetic profiles has led medicinal chemists to explore innovative molecular architectures. The (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate scaffold represents a thoughtful convergence of three key structural motifs: the pyrrolidine ring, the oxetane moiety, and the benzyl carbamate group. Each of these components contributes distinct and advantageous properties that can be harnessed for therapeutic benefit.

The pyrrolidine ring , a five-membered saturated heterocycle, is a cornerstone of many successful drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the chemical space within a biological target's binding site, often leading to enhanced potency and selectivity.[2][3] The stereochemistry of substituted pyrrolidines, as in the (S)-configuration of the core topic, is crucial for specific molecular recognition by biological targets.[3] Furthermore, the pyrrolidine nitrogen can serve as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, contributing to favorable interactions with protein residues.[3]

The oxetane moiety , a four-membered cyclic ether, has gained significant traction in contemporary drug design.[4][5][6][7] Its incorporation can lead to marked improvements in physicochemical properties. Oxetanes are known to enhance aqueous solubility, a critical factor for drug delivery and bioavailability.[4][5][6] They can also improve metabolic stability by serving as a metabolically robust bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[5][8] A particularly valuable feature is the ability of the oxetane's inductive effect to lower the basicity (pKa) of adjacent amines, which can mitigate off-target effects, such as hERG channel inhibition.[4][6]

The benzyl carbamate linker provides a stable and synthetically tractable means of connecting the core scaffold to various exploratory substituents. Carbamates are recognized for their good chemical and proteolytic stability and their ability to act as a peptide bond mimetic, allowing them to participate in hydrogen bonding interactions within protein binding sites.[9][10] The benzyl group itself offers a versatile handle for SAR studies, where modifications to the aromatic ring can probe for additional binding interactions and influence the overall lipophilicity and electronic properties of the molecule.

Together, these components create a molecular framework with a high degree of "drug-likeness," offering a promising starting point for the development of novel therapeutics targeting a range of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[5][11][12]

Synthetic Strategies

The synthesis of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate analogs can be approached in a modular fashion, allowing for the facile generation of a library of derivatives for SAR exploration. A convergent synthetic strategy is often the most efficient, involving the preparation of key intermediates that are later coupled.

Synthesis of the Core Intermediate: (S)-1-(Oxetan-3-yl)pyrrolidin-3-amine

The key to accessing the target scaffold is the efficient synthesis of the (S)-1-(oxetan-3-yl)pyrrolidin-3-amine core. This can be achieved through several routes, with a common and effective method being the reductive amination of a protected (S)-3-aminopyrrolidine with oxetan-3-one.

Experimental Protocol: Synthesis of (S)-1-(Oxetan-3-yl)pyrrolidin-3-amine

-

Protection of (S)-3-aminopyrrolidine: To a solution of (S)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a base like triethylamine (TEA, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. After completion, concentrate the reaction mixture and purify the residue by column chromatography to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate.

-

Reductive Amination: To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) and oxetan-3-one (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Stir the reaction for 12-24 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain (S)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

-

Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS). Concentrate the reaction mixture to dryness to afford the hydrochloride or trifluoroacetate salt of (S)-1-(oxetan-3-yl)pyrrolidin-3-amine, which can often be used in the next step without further purification.

Caption: Synthetic workflow for the preparation of the core intermediate.

Carbamate Formation

With the core amine in hand, the final step is the formation of the benzyl carbamate. This is typically achieved by reacting the amine with benzyl chloroformate or a related activated benzyl carbonate.

Experimental Protocol: Synthesis of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

-

Carbamoylation: To a solution of (S)-1-(oxetan-3-yl)pyrrolidin-3-amine (1.0 eq) and a base such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA) in a solvent like DCM at 0 °C, add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

This modular approach allows for the synthesis of a wide array of analogs by simply varying the chloroformate or other activated carbonate used in the final step.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for this specific class of compounds is not publicly available, we can infer potential SAR trends based on established medicinal chemistry principles and data from related compound series. The following discussion outlines key areas for structural modification and their likely impact on biological activity and physicochemical properties.

Modifications of the Benzyl Group

The benzyl group serves as an excellent vector for exploring the chemical space around the carbamate.

-

Aromatic Substitution: The introduction of substituents on the phenyl ring can significantly impact potency, selectivity, and pharmacokinetic properties.

-

Electron-donating groups (e.g., -OCH₃, -CH₃): May increase metabolic lability through oxidation but could also enhance binding through favorable interactions.

-

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃): Can improve metabolic stability by blocking sites of metabolism and may introduce beneficial halogen bonding interactions. Fluorine substitution is often used to fine-tune pKa and lipophilicity.

-

Positional Isomerism (ortho, meta, para): The position of the substituent will be critical for optimal interaction with the target protein. A systematic exploration of positional isomers is essential.

-

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, pyrazole) can introduce new hydrogen bond donors or acceptors, alter the dipole moment, and modulate solubility and metabolic stability.

The Carbamate Linker

While the carbamate is generally a stable and effective linker, subtle modifications can be considered.

-

N-Alkylation: Introduction of a small alkyl group (e.g., methyl) on the carbamate nitrogen will remove a hydrogen bond donor, which could be detrimental or beneficial depending on the target's binding site. It will also increase lipophilicity.

-

Bioisosteric Replacement: In later stages of optimization, the carbamate could be replaced with other bioisosteres such as ureas, sulfonamides, or amides to further refine properties.

The Pyrrolidine and Oxetane Moieties

These core scaffolds are generally considered to be optimal for their intended purpose of providing a favorable 3D structure and improved physicochemical properties. However, minor modifications could be explored.

-

Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine is likely crucial for stereospecific interactions with the biological target. The (R)-enantiomer should be synthesized and tested as a negative control or to explore alternative binding modes.

-

Substitution on the Rings: While substitution on the pyrrolidine or oxetane rings would require a more involved synthetic effort, it could be explored to block metabolism or introduce new interaction points.

Table 1: Anticipated Effects of Structural Modifications on Physicochemical Properties

| Modification | Expected Impact on Lipophilicity (LogP) | Expected Impact on Aqueous Solubility | Expected Impact on Metabolic Stability | Rationale |

| Adding -F to Benzyl Ring | Increase | Variable | Increase | Blocks potential sites of metabolism. |

| Adding -OCH₃ to Benzyl Ring | Slight Increase | Decrease | Decrease | Can be a site of O-demethylation. |

| Replacing Phenyl with Pyridyl | Decrease | Increase | Variable | Introduction of a nitrogen atom increases polarity. |

| N-Methylation of Carbamate | Increase | Decrease | Variable | Loss of H-bond donor, increased lipophilicity. |

Pharmacological Properties and Therapeutic Potential

Given the prevalence of the pyrrolidine scaffold in drugs targeting the central nervous system, it is plausible that (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate analogs could exhibit activity in this area.[12][13] For instance, related pyrrolidine derivatives have been investigated as antidepressants and antipsychotics.[12]

The oxetane moiety is known to improve brain penetration in some cases by reducing P-glycoprotein (P-gp) efflux. This, combined with the potential for these compounds to interact with CNS targets, makes neurodegenerative diseases, psychiatric disorders, and neuropathic pain potential therapeutic areas for exploration.

Furthermore, the structural motifs present in this scaffold are also found in inhibitors of various enzymes, such as kinases and proteases. Therefore, screening these analogs against a panel of enzymatic targets could reveal unexpected activities in areas like oncology or inflammatory diseases.

The favorable physicochemical properties imparted by the oxetane group, such as enhanced solubility and metabolic stability, are anticipated to translate into an improved pharmacokinetic profile, including better oral bioavailability and a more predictable dose-response relationship.

Caption: A potential drug discovery workflow for the development of these analogs.

Conclusion

The (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate scaffold is a promising platform for the discovery of novel therapeutic agents. The strategic incorporation of the oxetane and pyrrolidine moieties provides a strong foundation for developing compounds with favorable physicochemical and pharmacokinetic properties. The modular synthetic routes allow for extensive exploration of the structure-activity landscape, particularly through modifications of the benzyl group. While further biological evaluation is required to elucidate the specific therapeutic applications of this compound class, the underlying medicinal chemistry principles suggest a high potential for success in areas such as CNS disorders and enzyme inhibition. This guide provides a solid framework for researchers to embark on the synthesis and evaluation of these exciting molecules.

References

-

Burgett, A. W. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Wessig, P., & Müller, G. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]

-

D'Andrea, P., & Pedregal, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Li, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie. [Link]

-

Krasavin, M., & Zahanich, I. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Carreira, E. M., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Shah, S. T. A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics. [Link]

-

D'Andrea, P., & Pedregal, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

-

Melnykov, K. P., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Shah, S. T. A., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Mindset Pharma Inc. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. PMC. [Link]

-

Kumar, R., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. PubMed. [Link]

-

O'Connor, K., & O'Brien, P. (2021). Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Procedure for N-alkylation of pyrrolidines with oxetane derivatives

Application Note: Strategic N-Alkylation of Pyrrolidines with Oxetane Motifs

Part 1: Executive Summary & Scientific Rationale

In modern medicinal chemistry, the oxetane ring has emerged as a critical "magic methyl" equivalent. Unlike the gem-dimethyl group, which increases lipophilicity (LogP) and metabolic liability, the oxetane ring (specifically the oxetan-3-yl group) offers a polar, metabolically stable alternative that occupies a similar steric volume.

For pyrrolidine-based scaffolds, N-alkylation with an oxetane moiety is a high-value transformation. It serves two primary functions:

-

Lipophilicity Modulation: It lowers LogD compared to gem-dimethyl or isopropyl groups due to the polarity of the ethereal oxygen.

-

Basicity Attenuation: The electron-withdrawing inductive effect of the oxetane oxygen reduces the pKa of the pyrrolidine nitrogen (typically by 1–2 units), improving oral bioavailability and reducing hERG liability.

This guide details the two primary methodologies for this transformation: Reductive Amination (Method A, preferred) and Direct Nucleophilic Substitution (Method B).

Part 2: Reaction Mechanism & Pathway Analysis

Understanding the competing pathways is vital. The objective is to install the oxetane ring intact. However, the ring strain of the oxetane (~106 kJ/mol) makes it susceptible to ring-opening under acidic conditions or high thermal stress, leading to unwanted

Pathway Visualization

The following diagram illustrates the divergent pathways between successful N-alkylation and unwanted ring opening.

Figure 1: Mechanistic divergence in oxetane installation. Method A proceeds via an iminium ion, while Method B is a direct displacement. Both must avoid conditions that trigger ring opening (red path).

Part 3: Experimental Protocols

Method A: Reductive Amination (The Gold Standard)

Context: This is the most robust method for secondary amines like pyrrolidine. It utilizes oxetan-3-one , a commercially available ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough to avoid reducing the ketone before the iminium ion forms.

Reagents:

-

Pyrrolidine derivative (1.0 equiv)

-

Oxetan-3-one (1.2 – 1.5 equiv)

-

Sodium triacetoxyborohydride (

) (1.5 – 2.0 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Optional: Acetic acid (catalytic, if amine is sterically hindered)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the pyrrolidine derivative (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M concentration). -

Ketone Addition: Add oxetan-3-one (1.2 mmol, 86 mg) in one portion.

-

Note: If the pyrrolidine salt is used, add 1.0 equiv of

to liberate the free base.

-

-

Imine Formation: Stir at room temperature for 15–30 minutes.

-

Checkpoint: Unlike aldehydes, oxetan-3-one does not always form a stable isolable imine. Do not attempt to monitor imine formation by TLC; proceed directly to reduction.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add

(1.5 mmol, 318 mg) portion-wise over 5 minutes.-

Why: Portion-wise addition prevents localized exotherms that could degrade the strained oxetane ring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the mass of the product (M+1).

-

Workup:

-

Quench with saturated aqueous

(10 mL). Stir vigorously for 10 minutes until gas evolution ceases. -

Extract with DCM (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification: Flash chromatography (typically MeOH/DCM gradients). The oxetane ring is stable on silica gel.

Method B: Direct Nucleophilic Substitution ( )

Context: Used when the amine is electronically deactivated (weak nucleophile) or when oxetan-3-one is incompatible with other functional groups. This method uses 3-iodooxetane or 3-oxetanyl tosylate .

Reagents:

-

Pyrrolidine derivative (1.0 equiv)

-

3-Iodooxetane (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

-

Preparation: Dissolve the pyrrolidine (1.0 mmol) in anhydrous ACN (5 mL).

-

Base Addition: Add powdered, dry

(2.0 mmol, 276 mg). -

Electrophile Addition: Add 3-iodooxetane (1.2 mmol, 220 mg).

-

Safety: 3-iodooxetane is an alkylating agent; handle with gloves in a fume hood.

-

-

Reaction: Heat the sealed vial to 60°C.

-

Critical Control:Do not exceed 80°C. Higher temperatures significantly increase the rate of ring opening or polymerization of the oxetane.

-

-

Monitoring: Monitor by LC-MS. Reaction times are typically 12–24 hours.

-

Workup: Dilute with water/brine and extract with EtOAc. (Note: Oxetanes are water-soluble; avoid excessive aqueous washes).

Part 4: Data Summary & Method Selection

Table 1: Comparative Analysis of Methods

| Feature | Method A: Reductive Amination | Method B: Direct Substitution ( |

| Primary Reagent | Oxetan-3-one | 3-Iodooxetane / 3-Tosylate |

| Reaction Type | Reductive Alkylation | Nucleophilic Substitution |

| Conditions | Mild (RT, slightly acidic) | Basic, Thermal (60°C) |

| Scope | Best for standard/hindered amines | Best for electron-deficient amines |

| Risk Profile | Low (Ketone is stable) | Medium (Iodide is expensive/reactive) |

| Yield (Typical) | 75 – 95% | 50 – 80% |

| Side Reactions | Over-alkylation (rare for secondary amines) | Elimination to oxetene (rare), Ring opening |

Part 5: Troubleshooting & Optimization

-

Low Conversion in Method A:

-

Cause: Poor iminium formation due to steric bulk.[1]

-

Fix: Add a Lewis Acid catalyst such as

(1.0 equiv) during the imine formation step (before adding borohydride). This activates the ketone carbonyl.

-

-

Ring Opening (Formation of Amino-Alcohol):

-

Identification: LC-MS shows M+18 peak (addition of water).

-

Cause: Acidic workup or excessive heat.

-

Fix: Ensure workup is basic (

). In Method B, lower temperature to 50°C and extend time.

-

-

Solubility Issues:

-

Oxetane products are often much more polar than their alkyl counterparts. If the product is not extracting into EtOAc, use DCM or a Chloroform/Isopropanol (3:1) mixture for extraction.[2]

-

References

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[2][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

-

Wuitschik, G., et al. (2010).[3][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[7] Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Burkhard, J. A., et al. (2010).[3][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5][6][7] Angewandte Chemie International Edition, 49(48), 9052–9067.[3] [Link][6]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][5][7][8] Chemical Reviews, 116(19), 12150–12233. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

Handling precautions for (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Application Note: Technical Guide for Handling, Stability, and Synthesis Applications of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Part 1: Executive Summary & Compound Profile[1]

This technical guide outlines the handling, storage, and experimental protocols for (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate . This compound is a high-value chiral building block characterized by two distinct functional motifs: a strained oxetane ring (bioisostere for gem-dimethyl or carbonyl groups) and a Cbz-protected primary amine .[1]

The critical handling challenge lies in the acid-lability of the oxetane ring .[1] Improper exposure to Lewis or Brønsted acids—even trace amounts in solvents—can trigger rapid ring-opening polymerization or hydrolysis, compromising sample integrity.[1]

Chemical Profile

| Property | Detail |

| Systematic Name | (S)-Benzyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate |

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | ~276.33 g/mol |

| Key Functional Groups | Oxetane (Acid-sensitive), Pyrrolidine (Tertiary amine), Carbamate (Cbz) |

| Physical State | Typically a viscous oil or low-melting solid (white to off-white) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM.[1][2][3][4][5][6] Avoid acidic solvents. |

Part 2: Critical Handling Directives (The "Why" & "How")

Acid Sensitivity (The Oxetane Risk)[1]

-

Mechanism: The oxetane ring possesses significant ring strain (~106 kJ/mol).[7][8] Protonation of the oxetane oxygen or the proximal pyrrolidine nitrogen activates the ring towards nucleophilic attack (e.g., by water, chloride, or alcohols).[1]

-

Impact: Exposure to acidic CDCl₃, HCl salts, or acidic LCMS modifiers (formic acid > 0.1%) can lead to ring opening, forming chlorohydrins or diols.[1]

-

Protocol: Always buffer aqueous solutions to pH ≥ 7. Use base-treated silica for purification.

Thermal Instability

-

Mechanism: While 3,3-disubstituted oxetanes are relatively robust, the N-linked oxetane (1-(oxetan-3-yl)amine) can undergo degradation via elimination or ring opening at elevated temperatures (>80°C), especially in protic solvents.[1]

-

Protocol: Store at -20°C. Perform reactions at ambient temperature or below when possible.

Safety & Toxicology (HSE)

-

Genotoxicity Warning: Oxetanes are potential alkylating agents. While specific data for this analog may be absent, treat as a suspected mutagen .

-

PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.

Part 3: Storage & Stability Protocols

To ensure long-term stability, a "Cold & Dry" chain of custody is required.[1]

Storage Workflow:

-

Atmosphere: Store under Argon or Nitrogen. Oxygen is generally tolerated, but moisture is the enemy.

-

Temperature: Long-term storage at -20°C is mandatory.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers (potential leaching).

Self-Validating Stability Check:

-

Visual Inspection: Product should remain white/colorless. Yellowing indicates amine oxidation or ring degradation.

-

Solubility Check: Incomplete solubility in DMSO often indicates polymerization (ring-opening polymerization).[1]

Part 4: Experimental Protocols

Protocol A: Solubilization & NMR Analysis

Goal: Obtain an accurate NMR spectrum without degrading the sample.

-

Solvent Selection: Use DMSO-d₆ or CD₃OD .

-

Avoid: CDCl₃ (often acidic due to DCl formation). If CDCl₃ must be used, filter it through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube.

-

-

Preparation: Dissolve ~5-10 mg of compound in 0.6 mL solvent.

-

Validation:

-

Look for the oxetane protons: typically two multiplets integrating to 2H each, around 4.4 – 4.8 ppm .

-

Disappearance of these signals and appearance of new triplets/multiplets upfield suggests ring opening.

-

Protocol B: LCMS Method Development

Goal: Monitor reaction progress without artifactual degradation.

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase:

-

Detection: ESI Positive Mode. Expect [M+H]⁺ = 277.3.

Protocol C: Chemical Synthesis (Deprotection & Coupling)

Scenario: Removal of Cbz group to release the free amine.

-

Challenge: Hydrogenolysis (H₂/Pd) is standard but can reduce the oxetane ring if conditions are harsh. Acidic hydrolysis (HBr/AcOH) is forbidden .

Recommended Procedure (Hydrogenolysis):

-

Catalyst: 10% Pd/C (wet support preferred to reduce fire risk).

-

Solvent: MeOH or EtOH (Anhydrous).

-

Base Additive: Add 1.0 eq of NaHCO₃ or Triethylamine to the reaction mixture. This prevents the accumulation of transient acid species that could open the oxetane.

-

Conditions: H₂ balloon (1 atm), Room Temperature, 1-4 hours.

-

Workup: Filter through Celite. Concentrate at <30°C.

Part 5: Visualization of Stability & Workflows

Diagram 1: Acid-Catalyzed Degradation Pathway

This diagram illustrates why acidic conditions must be avoided, showing the transition from the active drug intermediate to the inactive byproduct.[1]

Caption: Mechanism of acid-catalyzed oxetane ring opening. Even weak acids can trigger the transition from Green (Active) to Grey (Inactive).[1]

Diagram 2: Safe Handling Decision Tree

A logical workflow for researchers to select the correct solvents and conditions.

Caption: Decision matrix for solvent selection to preserve oxetane integrity during analysis and synthesis.

Part 6: References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[7] Angewandte Chemie International Edition, 49(48), 8979-8983.[1] [1]

-

Core reference for the stability profile of oxetanes and their use as gem-dimethyl bioisosteres.

-

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1]

-

Provides experimental data on the structural integrity of oxetane rings under various conditions.

-

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][12] Chemical Reviews, 116(19), 12150–12233.[1] [1]

-

Comprehensive review covering the acid-sensitivity and handling precautions for oxetane-containing compounds.

-

-

Enamine Ltd. (2024).[11] "Oxetane Building Blocks: Handling and Storage Guidelines." Enamine Technical Support.

-

Vendor-specific handling data for oxetane libraries.

-

-

PubChem Compound Summary. (2024). "Oxetane Safety Data." National Library of Medicine.

-

General safety and toxicology data for the oxetane parent structure.

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate | C15H22N2O2 | CID 70983517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reagents for Synthesis - Enamine [enamine.net]

- 4. echemi.com [echemi.com]

- 5. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxetane Motifs

Topic: Preventing Oxetane Ring Opening During Acidic Workup & Purification

Status: Active Guide | Version: 2.4 | Audience: Medicinal Chemists & Process Scientists

Module 1: The Mechanism of Failure

The Core Issue: Oxetanes are valuable bioisosteres for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility.[1][2][3] However, they possess significant ring strain (~106 kJ/mol). While 3,3-disubstituted oxetanes are relatively robust, monosubstituted or electron-rich oxetanes are highly susceptible to acid-catalyzed ring opening (hydrolysis) during workup and purification.

The Chemical Pathway: The failure mode is almost invariably a Brønsted or Lewis acid-catalyzed nucleophilic attack.

-

Protonation: The oxetane oxygen acts as a Lewis base (pKa of conjugate acid

). Trace acid protonates the oxygen. -

Activation: The C-O bond weakens, creating a potent electrophile.

-

Nucleophilic Attack: Even weak nucleophiles (water, chloride, or the silanol groups on silica gel) attack the less hindered carbon (typically

) or the more substituted carbon (

Visualization: Acid-Catalyzed Ring Opening

Figure 1: Mechanism of acid-catalyzed oxetane decomposition.[4] The high ring strain drives the irreversible opening once the oxygen is protonated.

Module 2: Troubleshooting Protocols

Scenario A: Quenching Acidic Reactions

Problem: You performed a reaction requiring acid (e.g., Boc-deprotection) or generated acidic byproducts, and the oxetane hydrolyzed during the quench. Standard Protocol Failure: Using 1M HCl or saturated NH₄Cl (pH ~4-5) is risky for monosubstituted oxetanes.

Corrective Protocol: The "Buffered Quench"

-

Cool Down: Cool the reaction mixture to 0°C before quenching.

-

Select Buffer:

-

Preferred: Saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) – pH ~7-8.

-

Alternative: Saturated NaHCO₃ (ensure gas evolution is managed).

-

Phosphate Buffer: 0.5 M Phosphate buffer (pH 7.0 or 8.0).

-

-

Execution: Add buffer slowly. Verify aqueous layer pH is > 6.0 using pH paper immediately.

-

Extraction: Extract with EtOAc or DCM. Wash organic layer with brine (neutral) rather than water to avoid creating localized acidic pockets.

Scenario B: "My Compound Disappeared on Silica"

Problem: The crude NMR showed the oxetane, but after flash chromatography, only the ring-opened alcohol was recovered. Root Cause: Silica gel is slightly acidic (pH 4–5 in aqueous slurry) and contains active silanol (Si-OH) groups that catalyze ring opening.

Corrective Protocol: Silica Deactivation (The 1% Et₃N Rule)

-

Step 1: Pre-treatment: Slurry the silica gel in the starting eluent containing 1–3% Triethylamine (Et₃N) .

-

Step 2: Column Packing: Pack the column with this basic slurry. Flush with 2 column volumes of solvent to remove excess free amine, leaving the silica surface neutralized.

-

Step 3: Elution: Run the purification using your standard gradient. (Optional: Maintain 0.5% Et₃N in the eluent if the compound is extremely labile).

-

Alternative: Use Basic Alumina (Activity IV) .[1] This is the "nuclear option" if silica deactivation fails.

Decision Logic for Workup & Purification

Figure 2: Decision matrix for handling oxetane derivatives based on substitution pattern and stability risk.

Module 3: Stability Data & Comparative Analysis

Not all oxetanes are equally fragile. 3,3-disubstitution creates a "gem-dimethyl" effect that sterically protects the ring and electronically stabilizes it against hydrolysis.

| Substitution Pattern | Stability Profile | Critical pH Limit | Recommended Workup |

| 3,3-Disubstituted | High. Generally stable to 1M HCl for short periods. | pH > 1.0 | Standard (NH₄Cl ok) |

| 3-Monosubstituted | Moderate. Vulnerable to strong acids and heat. | pH > 4.0 | Phosphate Buffer / NaHCO₃ |

| 2-Substituted | Low. Highly sensitive to acid and nucleophiles. | pH > 6.0 | Basic Quench + Et₃N Silica |

| Oxetan-3-ol | Variable. OH group can facilitate intramolecular opening. | pH > 5.0 | Neutral/Basic conditions |

Data synthesized from Bull et al. (2016) and Wurts et al. (2010).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use TFA to deprotect a Boc group on an oxetane-containing amine? A: Proceed with extreme caution.

-

Risk: High.[4] TFA is a strong acid.

-

Solution: Use HCl in Dioxane (anhydrous) at 0°C rather than aqueous TFA. The lack of water prevents hydrolysis (ring opening requires a nucleophile). Alternatively, use TMSOTf/2,6-lutidine for a mild, non-acidic deprotection.

Q2: I see a new spot on TLC that is more polar than my oxetane. What is it? A: This is likely the 1,3-diol (or chloro-alcohol if HCl was used).

-

Diagnostic: Oxetanes are less polar than their corresponding ring-opened diols. If your product spot moves down the plate after workup, the ring has opened.

Q3: How do I store oxetane intermediates? A:

-

Solvent: Store neat or in non-acidic solvents (DMSO, benzene). Avoid CDCl₃ for long-term storage as it slowly forms HCl upon light exposure.

-

Temperature: -20°C.

-

Additives: For highly sensitive oxetanes, store over a few pellets of solid K₂CO₃ or with a trace of Et₃N.

Q4: Is silica gel the only issue? What about CDCl₃ for NMR? A: Yes, CDCl₃ is acidic (see Q3).

-

Fix: Filter your CDCl₃ through a small plug of basic alumina before dissolving your oxetane, or use

(Benzene-d6) which is non-acidic and often provides better peak separation for oxetane protons.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[5] [6]

-

Wurts, N. R., et al. (2010). Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group.[7] Journal of Medicinal Chemistry, 53(8), 3227–3246.

-

Saejong, P., et al. (2023).[1] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation.[1] Organic & Biomolecular Chemistry, 21, 5323-5330.

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

[1][2]

Case ID: OX-PYR-CBZ-001 Status: Active Classification: Heterocyclic Amine / Acid-Sensitive Moiety Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

The purification of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate presents a classic "MedChem Paradox": the molecule contains a basic tertiary amine (requiring polar conditions) and an acid-sensitive oxetane ring (requiring neutral/basic conditions), all while carrying a lipophilic Cbz-protecting group.[1][2]

Users frequently report low recovery yields or broad, tailing peaks during silica chromatography. This is rarely due to synthesis failure; rather, it is often caused by the acid-catalyzed ring opening of the oxetane moiety on the silica surface or degradation during acidic aqueous workups.

This guide provides a validated troubleshooting protocol to isolate this scaffold with >95% purity and integrity.

Part 1: Critical Stability Analysis (The "Why")

Before attempting purification, you must understand the specific vulnerabilities of the N-oxetan-3-yl motif.[1][2]

The Basicity Shift

Unlike a standard N-isopropyl or N-benzyl pyrrolidine (pKa ~9–10), the electron-withdrawing nature of the oxetane oxygen lowers the basicity of the pyrrolidine nitrogen significantly.[1][2]

-

Estimated pKa: ~6.0 – 6.5 (Referencing Carreira et al. [1])[1][2]

-

Implication: The amine is less "sticky" than typical amines, but it is still basic enough to interact with acidic silanols on silica gel.

The Decomposition Pathway

Oxetanes are strained ethers (~25 kcal/mol strain energy).[1] While 3,3-disubstituted oxetanes are robust, the 3-monosubstituted oxetane in your molecule is more susceptible to nucleophilic attack, especially when protonated.[2]

Mechanism of Failure:

-

Protonation: Acidic silanols (Si-OH) protonate the oxetane oxygen.[1][2]

-

Ring Opening: The ring opens to a stabilized carbocation (or via concerted attack).[1]

-

Trapping: Methanol (from the mobile phase) or water acts as a nucleophile, forming a polar 1,3-diol or methoxy-alcohol impurity that stays at the baseline.[2]

Figure 1: Acid-catalyzed decomposition pathway of the oxetane moiety.[1][2]

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My product streaks on the column and I lose 50% of the mass."

Diagnosis: You are likely using untreated Silica Gel 60.[1] The acidic surface is degrading your oxetane. Solution: You must deactivate the silica or switch stationary phases.

Protocol A: The Triethylamine (Et3N) Deactivation (Recommended)

Standard silica gel has a pH of ~4-5.[1][2] You must buffer this.

-

Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., DCM or Hexane).[1]

-

Deactivation: Add 2.5% v/v Triethylamine (Et3N) to the slurry and stir for 5 minutes.

-

Packing: Pour the column.

-

Flushing: Flush the column with 2 column volumes (CV) of the starting solvent containing 1% Et3N.

-

Elution: Run your gradient (e.g., DCM to 5% MeOH/DCM) maintaining 1% Et3N in both bottles.

-

Note: The Et3N competes for the silanol sites, protecting the oxetane and sharpening the amine peak.

-

Protocol B: The Alumina Alternative

If Protocol A fails, switch to Basic Alumina (Activity Grade III) .

-

Alumina is less acidic than silica and tolerates oxetanes well.[1]

-

Caveat: Separation resolution is generally lower than silica; use a shallower gradient.[1]

Issue 2: "Can I use an acid-base extraction to remove non-basic impurities?"

Diagnosis: Risky.[1] The pKa of the oxetanyl-amine (~6.[1][2]4) is close to the pH of weak acids, and strong acids (pH < 3) will open the ring immediately [2].

The "Safe Zone" Workup: Do NOT use 1N HCl. Instead, use the specific buffering capacity of the oxetane.

| Reagent | Risk Level | Recommendation |

| 1N HCl | CRITICAL | Prohibited. Causes rapid hydrolysis to diol. |

| 10% Citric Acid | High | Avoid.[1][2] pH ~2.2 is still too aggressive for prolonged contact.[1] |

| Sat. NH4Cl | Moderate | Acceptable for quick washes if kept cold (0°C).[1] |

| Phosphate Buffer (pH 5.5) | Low | Recommended. Sufficient to protonate basic impurities (pKa >9) while leaving the oxetanyl-amine (pKa ~6.[1][2]4) largely in the organic phase. |

Preferred Isolation Workflow:

-

Dilute reaction mixture with 2-MeTHF (Better solubility than Et2O, better separation than DCM).[1][2]

-

Wash with saturated NaHCO3 (removes acidic impurities).[1]

-

Dry over Na2SO4 (Avoid MgSO4 if slightly acidic).[1]

-

Concentrate and proceed to chromatography.[1]

Issue 3: "How do I validate the enantiomeric purity (ee)?"

Diagnosis: The (S)-enantiomer is defined by the pyrrolidine starting material.[1][2][4] Racemization is unlikely during reductive amination, but verification is required for drug development standards.

Chiral HPLC Method parameters:

-

Column: Chiralpak IA or IC (Immobilized phases are more robust).[1]

-

Mobile Phase: Heptane : EtOH : Diethylamine (DEA) (80 : 20 : 0.1).[1][2]

-

Crucial: You must add a basic modifier (DEA or TEA) to ensure the amine elutes as a sharp peak.[1]

-

-

Detection: UV at 210 nm (Carbamate absorption) or 254 nm (Benzyl ring).[1][2]

Part 3: Optimized Purification Workflow

Follow this decision tree to select the correct purification method based on your crude purity.

Figure 2: Decision tree for purification strategy.

Part 4: Storage & Handling

-

State: The purified compound is likely a viscous oil or low-melting solid.[1][2]

-

Stability:

References

-

Wuitschik, G., et al. (2010).[5][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[5][6]

-

Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.[2]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6][7] Chemical Reviews, 116(24), 15089–15152.[2] [1][2]

Sources

- 1. benzyl N-(1-carbamoylpyrrolidin-3-yl)carbamate | C13H17N3O3 | CID 130774692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 5. Georg Wuitschik - Google Scholar [scholar.google.com]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Technical Support Center: Benzyl Carbamate Synthesis & Purification

Introduction: The "Simple" Reaction That Isn't

Benzyl carbamate (

This guide addresses the root causes of low purity, specifically focusing on the Benzyl Chloroformate + Ammonia route (the standard laboratory method for high purity) and the Urea Thermal route (industrial alternative).

Part 1: The Reaction Landscape & Impurity Profiling

To troubleshoot effectively, you must understand where the impurity originates. The diagram below maps the competitive pathways governing the purity of your final product.

Figure 1: Competitive reaction pathways. Note that Benzyl Alcohol is autocatalytic for impurity generation; it reacts with fresh starting material to form Dibenzyl Carbonate .

Part 2: Troubleshooting Scenarios (Q&A Format)

Scenario A: The "Oily Product" Syndrome

User Question: "My crude product is a viscous oil or a sticky semi-solid that refuses to crystallize, even though the literature says it should be a white solid (MP 87-89°C). What went wrong?"

Root Cause Analysis: This is the classic signature of Dibenzyl Carbonate contamination mixed with residual Benzyl Alcohol .

-

Hydrolysis: If moisture was present or the ammonia addition was too slow, Benzyl Chloroformate hydrolyzed to Benzyl Alcohol.

-

Dimerization: The generated Benzyl Alcohol reacted with remaining Benzyl Chloroformate to form Dibenzyl Carbonate.

-

Eutectic Depression: Dibenzyl carbonate (MP ~29°C) forms a eutectic mixture with your product, preventing crystallization.

Corrective Action:

-

The "Hexane Trituration" Method:

-

Dissolve the oily crude in a minimum amount of Ethyl Acetate.

-

Slowly add cold Hexane (or Heptane) until turbidity persists.

-

Scratch the flask walls to induce nucleation.

-

Why: Benzyl carbamate is insoluble in non-polar alkanes, while the impurities (alcohol and carbonate) remain in the mother liquor.

-

-

Process Control (Next Time): Ensure temperature is kept < 0°C during addition. Higher temperatures accelerate the hydrolysis/dimerization rates faster than the amination rate [1].

Scenario B: Low Melting Point (80-84°C) after Drying

User Question: "I obtained a white solid, but the melting point is consistently 5 degrees low. NMR looks okay. Is it wet?"

Root Cause Analysis: If NMR is clean but MP is low, you likely have occluded salts (Ammonium Chloride) or trace Benzyl Alcohol .

-

Ammonium chloride does not melt but affects the crystal lattice energy.

-

Benzyl alcohol can be trapped within the crystal lattice during rapid precipitation.

Corrective Action:

-

Aggressive Water Wash: The reaction byproduct is

. It is highly water-soluble. Re-suspend your solid in ice-cold water (3x volume), stir for 30 minutes, and re-filter. -

Recrystallization Protocol:

-

Solvent System: Toluene is the gold standard for high purity [1].

-

Alternative: Ethyl Acetate/Hexane (1:3 ratio).

-

Avoid: Ethanol/Water if you suspect carbonate contamination, as carbonates are poorly soluble in water and may co-precipitate.

-

Scenario C: The Urea Route (Thermal Synthesis)

User Question: "I tried the urea + benzyl alcohol reflux method to avoid chloroformates, but the yield is low and the product is yellow."

Root Cause Analysis: Thermal decomposition. The reaction requires high temperatures (>130°C) to drive off ammonia.

-

Biuret Formation: Urea self-condenses at these temperatures.

-

Oxidation: Benzyl alcohol oxidizes to benzaldehyde (yellowing) if not under strict inert atmosphere.

Corrective Action:

-

Catalysis: Use a Lewis Acid catalyst (e.g.,

or -

Switch Methods: For pharmaceutical-grade purity (>99.5%), the Chloroformate route is superior due to milder conditions.

Part 3: Quantitative Data & Specifications

Table 1: Physical Property Benchmarks for Quality Control

| Parameter | High Purity Specification | Common Impurity Indicator | Reference |

| Appearance | White crystalline flakes | Yellow oil / Sticky paste | [2] |

| Melting Point | 87 – 89 °C | < 85 °C (indicates Carbonate/Alcohol) | [1][3] |

| Solubility (Water) | Moderately soluble | Insoluble (indicates Carbonate) | [2] |

| Solubility (Toluene) | Soluble (Hot), Crystallizes (Cold) | -- | [1] |

| IR Spectrum | Carbonyl stretch ~1690-1720 cm⁻¹ | Broad OH stretch (Benzyl Alcohol) | [4] |

Part 4: Validated Purification Workflow

Follow this decision tree to salvage a batch based on its physical state.

Figure 2: Decision matrix for purification based on crude physical state.

Part 5: Detailed Experimental Protocol (High Purity)

Method: Benzyl Chloroformate Amination (Adapted from Org. Synth. [1])

-

Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails when slurry thickens), internal thermometer.

-

Reagents:

-

Ammonium Hydroxide (28-30%

), 5.0 equiv. (Excess is critical to prevent dimerization). -

Benzyl Chloroformate (95%+ purity).

-

-

Procedure:

-

Step 1: Charge

and cool to 0–5°C . -

Step 2: Add Benzyl Chloroformate dropwise. CRITICAL: Maintain internal temp < 10°C. Rapid addition causes local heating -> hydrolysis -> oily impurities.

-

Step 3: Stir vigorously for 30 mins at 0°C, then 1 hour at room temp.

-

Step 4: Filter the white precipitate.

-

Step 5 (Purification): Wash the filter cake with ice-cold water (2x) to remove

. -

Step 6 (Recrystallization): Dissolve crude solid in hot Toluene (~2 mL per gram). Filter hot if cloudy (removes inorganic salts). Cool slowly to 4°C.

-

Step 7: Collect crystals and dry under vacuum.

-

References

-

Organic Syntheses. "Benzyl Carbamate." Org.[1][2][3][4] Synth.1951 , 31, 13; Coll. Vol. 4, 788.[4]

-

PubChem. "Benzyl Carbamate (Compound)."[5][6] National Library of Medicine.

-

ChemicalBook. "Benzyl Carbamate Properties and Melting Point Data."

-

SpectraBase. "Benzyl Carbamate IR Spectrum." Wiley Science Solutions. [6]

Sources

- 1. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 2. Benzyl Carbamate (CAS 621-84-1) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 3. procurementresource.com [procurementresource.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dibenzyl carbonate | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Minimizing side reactions in pyrrolidine-3-ylcarbamate formation

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrrolidine-3-ylcarbamate derivatives. This valuable structural motif is a cornerstone in the development of many pharmacologically active agents, including antibacterials and immunomodulators.[1] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles and minimize the formation of unwanted side products. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered issues during the formation of pyrrolidine-3-ylcarbamates. Each question is framed from a researcher's perspective and answered with mechanistic explanations and actionable protocols.

Question 1: "I'm observing a significant amount of a di-substituted byproduct where both the 3-amino group and the pyrrolidine ring nitrogen have reacted. How can I prevent this over-acylation?"

This is arguably the most common side reaction. It occurs because both nitrogen atoms in 3-aminopyrrolidine are nucleophilic. The secondary amine of the pyrrolidine ring can compete with the primary 3-amino group for the acylating agent (e.g., di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl)).

Root Cause Analysis: The secondary amine in the pyrrolidine ring, while sterically more hindered than the primary 3-amino group, is still sufficiently nucleophilic to react, leading to the di-carbamate impurity.[2] Controlling the selectivity for mono-acylation at the C3 position is paramount.

Solutions & Protocols:

-

Implement an Orthogonal Protecting Group Strategy: The most robust solution is to protect the more nucleophilic pyrrolidine nitrogen before introducing the carbamate at the C3 position.[3][4] The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are ideal for this purpose as they can be removed under conditions that will not affect the subsequently formed carbamate.[5][6]

-

Stoichiometric Control: While less reliable than a protecting group strategy, carefully controlling the stoichiometry by using a slight excess (e.g., 1.05 equivalents) of the 3-aminopyrrolidine relative to the acylating agent can favor mono-substitution.[2]

-

Slow Addition: Adding the acylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) helps maintain a low concentration of the electrophile, minimizing the chance of the mono-substituted product reacting a second time.[2]

Workflow Diagram: Preventing Di-Carbamate Formation

Caption: Recommended workflow to avoid di-carbamate formation.

Question 2: "My reaction is yielding a significant pyrroline byproduct. What is causing this elimination and how can I suppress it?"

The formation of a pyrroline derivative is indicative of an elimination reaction, which competes with the desired nucleophilic substitution (carbamate formation). This is particularly prevalent under basic conditions.

Root Cause Analysis: The base used in the reaction can abstract a proton from the carbon atom adjacent (alpha) to the newly formed carbamate group. The resulting carbanion can then expel the carbamate as a leaving group, forming a double bond within the pyrrolidine ring. This is a classic E1cB (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) pathway.[9][10][11]

Mechanism: Desired vs. Elimination Pathway

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.iitb.ac.in [chem.iitb.ac.in]

- 9. mmccollege.ac.in [mmccollege.ac.in]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Technical Guide: Oxetane vs. Gem-Dimethyl Pyrrolidine Bioisosteres

The following guide details the bioisosteric replacement of gem-dimethyl groups with oxetane rings, specifically within pyrrolidine scaffolds.

Executive Summary

In modern medicinal chemistry, the gem-dimethyl group is a classic tool to block metabolic "soft spots" (typically

The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1] When installed as a spiro-cycle on a pyrrolidine scaffold (e.g., 2-oxa-6-azaspiro[3.4]octane ), it offers a "magic bullet" solution: it blocks metabolism sterically and electronically while simultaneously lowering

This guide compares these two motifs and provides the experimental protocols required to execute this switch.

Physicochemical & ADME Profiling

The following data synthesizes findings from seminal works by Carreira, Müller (Roche), and recent case studies (e.g., Genentech's GDC-0349).

Comparative Metrics: Gem-Dimethyl vs. Oxetane

Data represents the shift observed when replacing a 3,3-dimethylpyrrolidine with a spiro[oxetane-3,3'-pyrrolidine].

| Property | Gem-Dimethyl (3,3-Me | Oxetane (Spiro-3,3') | The "Oxetane Effect" ( |

| Lipophilicity ( | High | Low | |

| Basicity ( | ~9.5 – 10.5 (High) | ~6.0 – 7.5 (Modulated) | |

| Solubility (Kinetic) | Low | High | |

| Metabolic Stability ( | Blocks | Blocks | Comparable or Superior (due to lower lipophilicity) |

| hERG Inhibition | High Risk (due to basicity) | Low Risk | Significantly Reduced |

| Conformation | Puckered / Steric Clash | Rigid / Compact | Maintains Vector |

Mechanism of Action[2][3]

-

Lipophilicity (

): The oxetane oxygen is a hydrogen bond acceptor (HBA) with a high dipole moment, significantly reducing -

Basicity Modulation (

): This is the most critical feature. The oxetane oxygen exerts a strong electron-withdrawing inductive effect (-

Why this matters: Lowering

below ~7.4 reduces the percentage of ionized drug at physiological pH, improving membrane permeability and reducing "cation-trapping" (a key driver of hERG toxicity and phospholipidosis).

-

Decision Logic: When to Switch?

Use this logic flow to determine if an oxetane bioisostere is suitable for your lead compound.